![molecular formula C8H14O3 B1372772 Ethyl 2-(cyclopropylmethoxy)acetate CAS No. 1152592-10-3](/img/structure/B1372772.png)
Ethyl 2-(cyclopropylmethoxy)acetate
Overview
Description
Ethyl 2-(cyclopropylmethoxy)acetate, also known as ETHYL CPMO ACETATE, is a relatively new compound in the field of organic chemistry. Its molecular formula is C8H14O3 and it has a molecular weight of 158.19 g/mol .
Synthesis Analysis
The synthesis of some novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was prepared from N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .Molecular Structure Analysis
The ethyl 2-(2-{[2-(cyclopropylmethoxy)ethyl]amino}ethoxy)acetate molecule contains a total of 40 bond(s). There are 17 non-H bond(s), 1 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis
The reaction mechanism can be described as follows: Ethyl acetate molecules are adsorbed on the catalyst surface; the C−O bond in ethyl acetate is broken, resulting in the primary by-products such as CH3CH2OH and CH3CHO as well as the quick conversion of ethanol to acetaldehyde, which is released as a by-product .Physical And Chemical Properties Analysis
Ethyl 2-(cyclopropylmethoxy)acetate has a molecular weight of 158.2, a density of 1.1±0.1 g/cm3, and a boiling point of 220.9±13.0 °C at 760 mmHg .Scientific Research Applications
Organic Synthesis
In organic chemistry, Ethyl 2-(cyclopropylmethoxy)acetate serves as a versatile building block. It’s involved in reactions such as nucleophilic substitutions and eliminations, which are fundamental in creating a wide array of organic compounds . Its cyclopropyl group can be particularly reactive, opening pathways to new synthetic routes for researchers.
Analytical Chemistry
Ethyl 2-(cyclopropylmethoxy)acetate: is also significant in analytical chemistry, where it may be used as a standard or reagent in chromatographic techniques like HPLC and LC-MS. These methods are essential for the qualitative and quantitative analysis of complex mixtures, and the compound’s well-defined characteristics aid in the calibration and validation of analytical instruments .
Biopharma Production
In biopharmaceutical manufacturing, this compound could be involved in the synthesis of small molecule drugs. It may also play a role in the development of sustainable processes for producing esters like ethyl acetate from renewable or waste feedstocks, which is a growing area of interest in green chemistry .
Controlled Environment Solutions
Lastly, Ethyl 2-(cyclopropylmethoxy)acetate may be used in research related to controlled environment solutions, such as cleanrooms and safety protocols in chemical manufacturing. Its properties could be essential in developing new methods for maintaining a contaminant-free environment in sensitive production areas .
Mechanism of Action
Future Directions
Ethyl 2-(cyclopropylmethoxy)acetate is a relatively new compound in the field of organic chemistry, and its properties and potential applications are still being actively researched. It’s worth noting that the antibacterial activity of the synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was evaluated using two Gram-positive (Staphylococcus aureus and Bacillus cereus) and two Gram-negative (Escherichia coli and Klebsiella pneumonia) bacteria . This suggests potential future directions in the field of antibacterial research.
properties
IUPAC Name |
ethyl 2-(cyclopropylmethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIYEGHTLPXBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylmethoxy)acetate |
Synthesis routes and methods I
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Synthesis routes and methods II
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